molecular formula C13H17N B1324404 1,3-Dihydrospiro[indene-2,4'-piperidine] CAS No. 6841-89-0

1,3-Dihydrospiro[indene-2,4'-piperidine]

Cat. No.: B1324404
CAS No.: 6841-89-0
M. Wt: 187.28 g/mol
InChI Key: AJOICBZPOILCTP-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,4’-piperidine] is a chemical compound with the molecular formula C₁₃H₁₇N. It is characterized by a spiro linkage between an indene and a piperidine ring, which imparts unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydrospiro[indene-2,4’-piperidine] can be synthesized through several synthetic routes. One common method involves the reaction of indene with piperidine under specific conditions to form the spiro compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,3-Dihydrospiro[indene-2,4’-piperidine] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1,3-Dihydrospiro[indene-2,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydrospiro[indene-2,3’-piperidine]
  • 2,3-Dihydrospiro[indene-1,4’-piperidine]

Uniqueness

1,3-Dihydrospiro[indene-2,4’-piperidine] is unique due to its specific spiro linkage and the resulting structural configuration. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOICBZPOILCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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